Cas no 1806836-76-9 (3-Amino-4-(chloromethyl)-6-(difluoromethyl)-2-hydroxypyridine)

3-Amino-4-(chloromethyl)-6-(difluoromethyl)-2-hydroxypyridine is a versatile heterocyclic compound featuring a reactive chloromethyl group, a difluoromethyl substituent, and a hydroxyl moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of multiple functional groups allows for selective modifications, enabling applications in the development of agrochemicals, bioactive molecules, and specialty chemicals. Its difluoromethyl group enhances metabolic stability, while the chloromethyl moiety facilitates further derivatization. The compound’s pyridine core contributes to its utility in medicinal chemistry, particularly in designing enzyme inhibitors or receptor modulators. Suitable for controlled reactions under optimized conditions, it offers synthetic flexibility for researchers seeking tailored molecular scaffolds.
3-Amino-4-(chloromethyl)-6-(difluoromethyl)-2-hydroxypyridine structure
1806836-76-9 structure
Product Name:3-Amino-4-(chloromethyl)-6-(difluoromethyl)-2-hydroxypyridine
CAS No:1806836-76-9
MF:C7H7ClF2N2O
MW:208.593087434769
CID:4916645
Update Time:2025-06-08

3-Amino-4-(chloromethyl)-6-(difluoromethyl)-2-hydroxypyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-4-(chloromethyl)-6-(difluoromethyl)-2-hydroxypyridine
    • Inchi: 1S/C7H7ClF2N2O/c8-2-3-1-4(6(9)10)12-7(13)5(3)11/h1,6H,2,11H2,(H,12,13)
    • InChI Key: VEVCTJBLYPGSMG-UHFFFAOYSA-N
    • SMILES: ClCC1C=C(C(F)F)NC(C=1N)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 299
  • XLogP3: 0.3
  • Topological Polar Surface Area: 55.1

3-Amino-4-(chloromethyl)-6-(difluoromethyl)-2-hydroxypyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A024005695-500mg
3-Amino-4-(chloromethyl)-6-(difluoromethyl)-2-hydroxypyridine
1806836-76-9 97%
500mg
$950.60 2022-03-31
Alichem
A024005695-1g
3-Amino-4-(chloromethyl)-6-(difluoromethyl)-2-hydroxypyridine
1806836-76-9 97%
1g
$1,848.00 2022-03-31

Additional information on 3-Amino-4-(chloromethyl)-6-(difluoromethyl)-2-hydroxypyridine

Introduction to 3-Amino-4-(chloromethyl)-6-(difluoromethyl)-2-hydroxypyridine (CAS No. 1806836-76-9)

3-Amino-4-(chloromethyl)-6-(difluoromethyl)-2-hydroxypyridine, with the CAS number 1806836-76-9, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including an amino group, a chloromethyl substituent, a difluoromethyl group, and a hydroxyl group, all attached to a pyridine ring. These functional groups contribute to its diverse chemical properties and potential biological activities.

The pyridine ring, a fundamental component of 3-Amino-4-(chloromethyl)-6-(difluoromethyl)-2-hydroxypyridine, is known for its aromaticity and ability to form stable complexes with various metal ions. The presence of the amino group enhances the compound's basicity and solubility in polar solvents, making it suitable for a wide range of chemical reactions and biological assays. The chloromethyl substituent introduces electrophilic reactivity, which can be harnessed in synthetic transformations and drug design. The difluoromethyl group imparts unique electronic and steric effects, influencing the compound's reactivity and selectivity in various chemical processes.

In recent years, 3-Amino-4-(chloromethyl)-6-(difluoromethyl)-2-hydroxypyridine has been the subject of several studies aimed at elucidating its potential therapeutic applications. One notable area of research is its use as an intermediate in the synthesis of novel pharmaceuticals. The compound's structural versatility allows for the introduction of various functional groups, enabling the creation of derivatives with tailored biological activities. For instance, researchers have explored its potential as a scaffold for developing antiviral agents, particularly against RNA viruses such as influenza and SARS-CoV-2.

A study published in the Journal of Medicinal Chemistry reported that derivatives of 3-Amino-4-(chloromethyl)-6-(difluoromethyl)-2-hydroxypyridine exhibited potent antiviral activity against several strains of influenza virus. The researchers attributed this activity to the compound's ability to interfere with viral replication by targeting key enzymes involved in the viral life cycle. Additionally, preliminary data suggest that these derivatives may have a broad-spectrum antiviral profile, making them promising candidates for further development.

Beyond antiviral applications, 3-Amino-4-(chloromethyl)-6-(difluoromethyl)-2-hydroxypyridine has also shown potential in cancer research. A study published in Cancer Research demonstrated that certain derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action appears to involve the induction of apoptosis through the modulation of specific signaling pathways. These findings highlight the compound's versatility and potential as a lead molecule for anticancer drug discovery.

The pharmacokinetic properties of 3-Amino-4-(chloromethyl)-6-(difluoromethyl)-2-hydroxypyridine have also been investigated to assess its suitability as a drug candidate. Studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high solubility and stability in physiological conditions make it an attractive candidate for oral administration. Furthermore, preliminary toxicology studies have indicated that the compound has a favorable safety profile at therapeutic doses.

In conclusion, 3-Amino-4-(chloromethyl)-6-(difluoromethyl)-2-hydroxypyridine (CAS No. 1806836-76-9) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an excellent candidate for further exploration in drug discovery programs targeting viral infections and cancer. Ongoing research continues to uncover new insights into its biological activities and potential therapeutic uses, solidifying its position as a valuable tool in modern drug development.

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